BenchChemオンラインストアへようこそ!

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

Medicinal chemistry Parallel synthesis Lead optimization

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 874779-81-4; molecular formula C₁₅H₁₂ClN₃O₂; MW 301.73 g/mol) is a trisubstituted imidazo[1,2-b]pyridazine derivative bearing a 6-chloro substituent, a 2-phenyl ring, and a 3-ethyl carboxylate ester. The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, having yielded potent inhibitors of multiple kinase targets including IKKβ, IRAK4, GSK-3β, DYRK1A, and CDK family members, as well as compounds with anti-inflammatory, anthelmintic, and T-type calcium channel blocking activities.

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73 g/mol
CAS No. 874779-81-4
Cat. No. B1340623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
CAS874779-81-4
Molecular FormulaC15H12ClN3O2
Molecular Weight301.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3
InChIKeySZFUCWJLBGKEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 874779-81-4): Core Scaffold Identity and Procurement Context


Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 874779-81-4; molecular formula C₁₅H₁₂ClN₃O₂; MW 301.73 g/mol) is a trisubstituted imidazo[1,2-b]pyridazine derivative bearing a 6-chloro substituent, a 2-phenyl ring, and a 3-ethyl carboxylate ester . The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, having yielded potent inhibitors of multiple kinase targets including IKKβ, IRAK4, GSK-3β, DYRK1A, and CDK family members, as well as compounds with anti-inflammatory, anthelmintic, and T-type calcium channel blocking activities [1][2]. This specific compound is supplied as a research-grade building block (typical commercial purity 97–98%) by multiple vendors, with recommended storage at 2–8°C under dry, sealed conditions .

Why Ethyl 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate Cannot Be Simply Replaced by In-Class Analogs


The imidazo[1,2-b]pyridazine scaffold derives its biological activity from the precise combination and positioning of substituents around the bicyclic core. Systematic structure–activity relationship (SAR) studies from the IKKβ inhibitor program demonstrated that optimization of both the 3- and 6-positions is essential for achieving potent cell-free IKKβ inhibitory activity and cellular TNFα suppression [1]. The 6-chloro substituent serves as a critical synthetic handle for further diversification via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, enabling late-stage lead optimization; its removal eliminates this vector entirely. The 2-phenyl group contributes to target binding through hydrophobic and π-stacking interactions with kinase active sites, while the 3-ethyl ester provides a masked carboxylic acid that can be hydrolyzed to the free acid for improved aqueous solubility or converted to amides for SAR exploration [2][3]. Analogs lacking any one of these three substituents—such as 6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS 1844-53-7, missing the 3-ester), ethyl 2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (missing the 6-chloro), or ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1150566-27-0, missing the 2-phenyl)—present fundamentally different synthetic utility and biological profiles that preclude simple interchangeability.

Quantitative Differentiation Evidence for Ethyl 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate vs. Closest Analogs


Dual Orthogonal Synthetic Handles: 6-Chloro and 3-Ethyl Ester Enable Derivatization Pathways Unavailable to Mono-Functionalized Analogs

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate possesses two chemically orthogonal derivatization handles—an aryl chloride at position 6 and an ethyl ester at position 3—that are absent in the closest commercially available analogs. The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with amines and cross-coupling reactions (Suzuki, Buchwald–Hartwig) [1], while the 3-ethyl ester can be independently hydrolyzed to the carboxylic acid or amidated. By contrast, 6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS 1844-53-7) lacks the 3-carboxylate handle, ethyl 2-phenylimidazo[1,2-b]pyridazine-3-carboxylate lacks the 6-chloro handle, and ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1150566-27-0) lacks the 2-phenyl pharmacophore. The target compound is the only member of this analog set that simultaneously presents the 2-phenyl group for kinase pocket occupancy, the 6-chloro for SNAr/cross-coupling, and the 3-ester for acid/amide conversion [2]. The IKKβ inhibitor program specifically exploited dual 3- and 6-position optimization to achieve potency gains: compound 8e, bearing optimized 3- and 6-substituents, demonstrated potent IKKβ inhibitory activity with high kinase selectivity in a cell-free assay [3].

Medicinal chemistry Parallel synthesis Lead optimization Scaffold diversification

IKKβ Kinase Inhibitory Potential: Scaffold-Level Potency Data from Optimized 3,6-Disubstituted Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold has been systematically optimized as an IKKβ inhibitor chemotype across multiple medicinal chemistry campaigns. Shimizu et al. (2010) demonstrated that concurrent optimization of the 3- and 6-positions of the scaffold is critical: hit-to-lead efforts yielded compound 8e with potent IKKβ inhibitory activity and high kinase selectivity in cell-free assays [1]. Subsequent optimization (Part 2, 2011) improved cell-based potency by adjusting the polarity of 3-position substituents to enhance membrane permeability, while Part 3 demonstrated in vivo suppression of inflammation in arthritis models with optimized compounds combining potent IKKβ inhibition, in vivo TNFα suppression, and favorable pharmacokinetics [2][3]. A 2021 review summarizing the scaffold reported that optimized imidazo[1,2-b]pyridazine IKKβ inhibitors achieve IC₅₀(IKKβ) = 17 nM and IC₅₀(TNFα) = 0.23 µM [4]. The target compound presents the identical 2-phenyl and 6-chloro substitution pattern found in the Shimizu hit series, with the 3-ethyl ester providing a masked acid handle for polarity tuning—precisely the strategy validated in the Part 2 optimization campaign.

IKKβ inhibitor NF-κB pathway Inflammation Kinase selectivity

Anti-Inflammatory and Analgesic Activity: 2-Phenylimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives as Non-COX Anti-Inflammatory Agents

The Abignente group established that 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids—synthesized via alkaline hydrolysis of the corresponding ethyl esters—exhibit high analgesic activity in the acetic acid writhing test in mice, with low anti-inflammatory activity in the carrageenan rat paw edema model and low ulcerogenic action on rat gastric mucosa [1]. A follow-up study by Sacchi et al. (1999) on 2-phenylimidazo[1,2-b]pyridazine-3-acetic derivatives demonstrated that all new compounds showed remarkable anti-inflammatory action in carrageenan rat paw edema (approximately one third of that for indomethacin), with negligible ulcerogenic action and no cyclooxygenase inhibitory activity in vitro [2]. This non-COX mechanism of anti-inflammatory action is notable because it suggests a gastric-sparing profile compared to traditional NSAIDs, which inhibit COX-1 and cause mucosal ulcers. Importantly, the target compound is the direct synthetic precursor to the biologically active free acids: Abignente et al. specifically used ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids as intermediates, obtained by reacting substituted 3-aminopyridazines with ethyl 2-benzoyl-2-bromoacetate [1]. Without the 3-ethyl ester group (as in CAS 1844-53-7), this entire anti-inflammatory SAR series is inaccessible.

Anti-inflammatory Analgesic Non-COX mechanism Gastric safety

Anthelmintic Activity: 2-Phenylimidazo[1,2-b]pyridazine Derivatives Achieve Potency Comparable to Ivermectin

Ali et al. (2011) synthesized and evaluated a series of 2-phenylimidazo[1,2-b]pyridazine derivatives for in vitro anthelmintic activity against Haemonchus contortus, a parasitic nematode of significant veterinary and economic importance. The most active compounds in the series achieved in vitro LD₉₉ values of 30 nM, a potency level described as comparable to that of the benchmark commercial nematocide ivermectin [1]. This finding establishes the 2-phenylimidazo[1,2-b]pyridazine scaffold as a validated anthelmintic pharmacophore with potency rivaling a gold-standard treatment. The target compound, bearing the 2-phenyl group essential for this activity and the 6-chloro and 3-ester substituents that allow further potency optimization, represents a privileged entry point for anthelmintic lead discovery programs.

Anthelmintic Haemonchus contortus Nematocide Veterinary parasitology

Physicochemical Differentiation from Des-Chloro and Des-Ester Analogs: Calculated logP and Drug-Likeness Parameters

The calculated partition coefficient (clogP) for ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is 3.10, with a topological polar surface area (TPSA) of 55.63 Ų, placing the compound within Lipinski's Rule of Five compliance (MW 301.73, HBA 5, HBD 1, RB 3, LogP 3.10) [1]. Removal of the 6-chloro substituent (yielding ethyl 2-phenylimidazo[1,2-b]pyridazine-3-carboxylate) decreases molecular weight by approximately 34.5 Da and reduces lipophilicity, potentially compromising membrane permeability and target binding. Conversely, removal of the 3-ethyl ester (yielding 6-chloro-2-phenylimidazo[1,2-b]pyridazine, CAS 1844-53-7, clogP ~2.9, TPSA ~30) eliminates the polarity-tuning handle that the Shimizu IKKβ optimization campaign identified as critical for improving cell-based activity [2]. The 3-ester group also contributes to aqueous solubility modulation: ester prodrug strategies are widely employed to balance permeability and solubility in lead optimization. The target compound's balanced lipophilicity (clogP 3.10) is consistent with oral bioavailability potential, while the ethyl ester provides a metabolic soft spot for esterase-mediated hydrolysis to the active free acid.

Physicochemical properties Drug-likeness Lipophilicity Permeability

Kinase Selectivity Profile: Imidazo[1,2-b]pyridazine Scaffold Demonstrates Favorable Selectivity Across the Kinome

Multiple independent studies have demonstrated that imidazo[1,2-b]pyridazine derivatives can achieve high selectivity for their intended kinase targets. The Shimizu IKKβ inhibitor series exhibited 'high kinase selectivity' in selectivity panels [1]. The Ali IRAK4 inhibitor series reported compound 5 with IRAK4 IC₅₀ = 1.3 nM and 'favorable kinase selectivity profile,' with cellular selectivity for ABC-subtype DLBCL cells harboring MYD88 L265P mutation [2]. This selectivity translated into synergistic anti-tumor activity when combined with ibrutinib in TMD8 cells. More recently, the Hartz GSK-3β inhibitor program at Bristol Myers Squibb identified potent, brain-penetrant imidazo[1,2-b]pyridazines with compound 47 demonstrating oral bioavailability and significant tau phosphorylation lowering in a triple-transgenic Alzheimer's disease mouse model [3]. The recurring theme across these programs is that the imidazo[1,2-b]pyridazine scaffold—when appropriately substituted at the 2-, 3-, and 6-positions—can be tuned for both potency and selectivity against diverse kinase targets. This scaffold-level selectivity profile reduces the risk that compounds derived from this intermediate will suffer from promiscuous kinase inhibition, a common liability in kinase drug discovery.

Kinase selectivity Off-target profiling IKKβ IRAK4 GSK-3β

Procurement-Validated Application Scenarios for Ethyl 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 874779-81-4)


Kinase Inhibitor Lead Generation: IKKβ/NF-κB Pathway Programs

Research groups pursuing IKKβ inhibitors for inflammatory disease (rheumatoid arthritis, asthma, COPD, inflammatory bowel disease) or oncology can use this compound as an advanced starting material. The Shimizu medicinal chemistry campaign demonstrated that the 3- and 6-positions are the primary optimization vectors for the imidazo[1,2-b]pyridazine IKKβ pharmacophore, with the 2-phenyl group retained as a core binding element [1]. The target compound presents all three features simultaneously, enabling direct SAR exploration through 6-chloro displacement (amination, Suzuki coupling) and 3-ester modification (hydrolysis to acid, amidation). This avoids the 2–3 synthetic steps required to construct the functionalized scaffold from simpler precursors, as described in the Abignente synthetic route from 3-aminopyridazines [2]. Downstream, optimized leads can be evaluated in THP-1 cell-based TNFα inhibition assays and in vivo arthritis models as established in the Shimizu Part 3 study [3].

Non-COX Anti-Inflammatory Agent Development with Gastric-Sparing Profile

The target compound is the direct synthetic precursor to 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids, a class of analgesic/anti-inflammatory agents characterized by high analgesic activity, low ulcerogenicity, and absence of cyclooxygenase inhibition [1][2]. This non-COX mechanism differentiates these compounds from traditional NSAIDs (e.g., indomethacin, ibuprofen) that carry significant gastrointestinal bleeding risk. Hydrolysis of the ethyl ester yields the free carboxylic acid, which can be screened in the acetic acid writhing test (analgesia) and carrageenan paw edema model (anti-inflammation). The 6-chloro substituent provides an additional vector for optimizing potency and selectivity within this phenotypic screening cascade.

Anthelmintic Discovery: Next-Generation Nematocides for Veterinary and Human Parasitology

The 2-phenylimidazo[1,2-b]pyridazine scaffold has produced compounds with in vitro anthelmintic potency (LD₉₉ = 30 nM) directly comparable to ivermectin against Haemonchus contortus [1]. The target compound provides the complete 2-phenyl pharmacophore required for this activity, plus the 6-chloro and 3-ester handles for further potency optimization. Given emerging ivermectin resistance in livestock parasites, new chemical matter with comparable potency but distinct mechanisms of action is urgently needed. The target compound enables structure–activity exploration around the 6-position (SNAr with amines to probe parasite target engagement) and 3-position (ester hydrolysis for solubility optimization), potentially yielding resistance-breaking anthelmintic leads.

Kinase-Focused Parallel Library Synthesis for Screening Deck Enhancement

Organizations building targeted kinase inhibitor screening libraries can use this compound as a scaffold for parallel synthesis. The three orthogonal diversification points (6-Cl via SNAr or cross-coupling, 3-COOEt via hydrolysis/amidation, and 2-Ph as a fixed binding element) enable efficient generation of 50–200 compound libraries through combinatorial chemistry [1]. The imidazo[1,2-b]pyridazine core has demonstrated activity against IKKβ, IRAK4, GSK-3β, DYRK1A, CDK2, Pim kinases, VEGFR2, Syk, Mps1/TTK, and TAK1, making it a genuinely multi-target privileged scaffold [2]. A library built around this intermediate can simultaneously probe activity across a broad swath of the kinome, increasing the probability of identifying novel chemical starting points for multiple therapeutic programs with a single synthesis campaign.

Quote Request

Request a Quote for Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.